molecular formula C16H15NOS B13784787 2-(Benzylthio)-3-phenylpropenamide

2-(Benzylthio)-3-phenylpropenamide

Cat. No.: B13784787
M. Wt: 269.4 g/mol
InChI Key: ILQWSISCLUIPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-3-phenylpropenamide is an organic compound characterized by the presence of a benzylthio group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-3-phenylpropenamide typically involves the reaction of benzylthiol with a suitable propenamide precursor. One common method is the condensation of benzylthiol with 3-phenylpropenamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-3-phenylpropenamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the thiol group, making it more nucleophilic.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzylthio)-3-phenylpropenamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-3-phenylpropenamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different core structure.

    N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide: Similar in having a phenylpropiolamide backbone but differs in the substituents.

Uniqueness

2-(Benzylthio)-3-phenylpropenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzylthio group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-benzylsulfanyl-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NOS/c17-16(18)15(11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-11H,12H2,(H2,17,18)

InChI Key

ILQWSISCLUIPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.